(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of both formyl and hydroxyl groups in its structure makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-proline, a naturally occurring amino acid.
Formylation: The formyl group can be introduced using formic acid or formic anhydride under acidic conditions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites.
Metabolic Pathways: Participates in metabolic pathways, influencing the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
L-proline: A precursor in the synthesis of (2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid.
Pyrrolidine-2-carboxylic acid: Lacks the formyl and hydroxyl groups but shares the pyrrolidine ring structure.
Uniqueness
Functional Groups: The presence of both formyl and hydroxyl groups makes this compound unique compared to its analogs.
Chirality: The (2S) configuration adds to its specificity in biological interactions.
Properties
Molecular Formula |
C6H9NO4 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2S)-1-formyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-7-2-4(9)1-5(7)6(10)11/h3-5,9H,1-2H2,(H,10,11)/t4?,5-/m0/s1 |
InChI Key |
ZYGVQVNLEWIWQF-AKGZTFGVSA-N |
Isomeric SMILES |
C1[C@H](N(CC1O)C=O)C(=O)O |
Canonical SMILES |
C1C(CN(C1C(=O)O)C=O)O |
Origin of Product |
United States |
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